molecular formula C20H19N5O3 B2735682 N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1260930-87-7

N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

カタログ番号: B2735682
CAS番号: 1260930-87-7
分子量: 377.404
InChIキー: DUFLAAKFWVFBCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazoloquinoxaline core in the structure imparts unique chemical and biological properties to the compound.

準備方法

The synthesis of N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the triazoloquinoxaline core with 3-methoxybenzyl halide in the presence of a base.

    Acetylation: The final step involves the acetylation of the intermediate product to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

化学反応の分析

N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

作用機序

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline core is known to interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition of key biological processes, such as DNA replication or protein synthesis, which contributes to the compound’s biological effects.

類似化合物との比較

N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can be compared with other triazoloquinoxaline derivatives, such as:

    N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: Similar structure but with a different substitution pattern on the benzyl group.

    N-(3-chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: Similar structure but with a chlorine atom instead of a methoxy group on the benzyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

生物活性

N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles various studies and findings related to its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazoloquinoxaline core with a methoxyphenyl side chain. Its molecular formula is C18H20N4O2C_{18}H_{20}N_4O_2, and it possesses unique pharmacophoric elements that contribute to its biological effects.

1. Anti-inflammatory Activity

Recent studies have focused on the anti-inflammatory properties of compounds related to the triazoloquinoxaline scaffold. For instance, derivatives of 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline have demonstrated significant inhibition of nitric oxide (NO) release in RAW264.7 macrophages when induced by lipopolysaccharides (LPS) . The most potent compounds in these studies showed a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, implicating the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) pathways.

Table 1: Summary of Anti-inflammatory Effects

CompoundIC50 (µM)Mechanism of Action
6p0.5Inhibition of NO release
D11.0COX-2 inhibition
Ibuprofen2.0Non-selective COX inhibition

2. Anticancer Potential

The anticancer potential of triazoloquinoxaline derivatives has been explored in various cancer cell lines. Preliminary studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including the activation of caspases and modulation of the PI3K/Akt signaling pathway .

Case Study: In Vitro Evaluation

In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), compounds derived from the triazoloquinoxaline framework exhibited IC50 values ranging from 10 to 30 µM, indicating moderate to high potency against these cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : The compound's ability to inhibit COX enzymes and reduce NO production suggests it may interfere with inflammatory signaling pathways.
  • Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoloquinoxaline derivatives. Modifications at various positions on the quinoxaline ring or the methoxyphenyl group can significantly affect potency and selectivity:

Table 2: SAR Insights

ModificationEffect on Activity
Substitution on quinoxaline ringIncreased anticancer potency
Alteration of methoxy groupEnhanced anti-inflammatory effects

特性

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-22-23-19-20(27)24(16-8-3-4-9-17(16)25(13)19)12-18(26)21-11-14-6-5-7-15(10-14)28-2/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFLAAKFWVFBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。